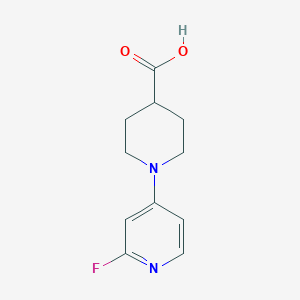

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluoropyridin-4-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-7-9(1-4-13-10)14-5-2-8(3-6-14)11(15)16/h1,4,7-8H,2-3,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJAOFOPKLFQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.

Target of Action

For example, some piperidine derivatives have been found to inhibit enzymes like acetylcholinesterase.

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives act as inhibitors, blocking the activity of certain enzymes or receptors.

Biological Activity

1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluoropyridine moiety and a carboxylic acid group, which contributes to its unique pharmacological profile. The presence of the fluorine atom enhances lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Research has indicated that derivatives of piperidine compounds exhibit notable antitumor properties. For instance, compounds related to this compound have been tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation.

Table 1: Antitumor Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.5 | |

| This compound | MDA-MB-231 | 6.7 | |

| This compound | A549 | 7.2 |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its antitumor effects is likely related to the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, it may modulate pathways such as:

- PI3K/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibition can lead to apoptosis in cancer cells.

- NF-kB Pathway : Inhibiting this pathway can reduce inflammation and tumor progression.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Preliminary data indicate that:

- Oral Bioavailability : The compound exhibits moderate oral bioavailability (approximately 31.8%) after administration.

- Clearance Rate : The clearance rate is reported at around 82.7 mL/h/kg, indicating a relatively quick elimination from the body.

Toxicological assessments have shown no acute toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety profile for further development .

Case Study 1: Efficacy in Tumor Xenografts

A study involving tumor xenografts in nude mice demonstrated that administration of this compound led to significant tumor regression compared to control groups. The compound was well-tolerated at therapeutic doses, highlighting its potential for clinical application in oncology .

Case Study 2: Inhibition of Specific Kinases

In vitro assays revealed that this compound selectively inhibits certain kinases involved in cancer signaling pathways. For example, it showed a strong inhibitory effect on PKB (Akt), which is often overactive in various cancers . This selectivity suggests that it could be developed as a targeted therapy with fewer off-target effects.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Recent studies indicate that derivatives of piperidine, including 1-(2-Fluoropyridin-4-yl)piperidine-4-carboxylic acid, exhibit promising anticancer properties. For instance, research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells, showing enhanced cytotoxicity compared to standard chemotherapeutic agents such as bleomycin . The structural characteristics of these compounds are believed to facilitate better interactions with protein binding sites, enhancing their efficacy in targeting cancer cells.

Neurological Disorders:

The compound has also been investigated for its potential effects on neurological disorders. Its structural similarity to known neuroactive compounds suggests it could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety . This area of research is still developing, with ongoing studies aiming to elucidate the exact mechanisms of action.

Pharmaceutical Development

Drug Design:

In the realm of drug design, this compound serves as a valuable scaffold for synthesizing new pharmacological agents. Its ability to undergo structural modifications allows for the development of compounds with tailored biological activities. Researchers are exploring various synthetic routes to enhance the compound's potency and selectivity against specific biological targets .

Biological Studies:

The compound has been utilized in biological studies to understand its pharmacokinetics and pharmacodynamics. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are crucial for assessing its viability as a therapeutic agent. Preliminary results suggest favorable profiles that warrant further exploration through clinical trials .

Case Studies

Case Study 1: Antitumor Efficacy

A study involving a series of piperidine derivatives, including this compound, highlighted its effectiveness in inhibiting tumor growth in vitro. The compound was tested on FaDu hypopharyngeal tumor cells, where it demonstrated significant cytotoxicity and induced apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Case Study 2: Neuropharmacological Effects

In another case study focusing on neuropharmacological applications, researchers evaluated the impact of the compound on animal models exhibiting anxiety-like behaviors. The results indicated a notable reduction in anxiety symptoms when administered at specific dosages, suggesting potential use in treating anxiety disorders .

Summary Table of Applications

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (CAS: 1208087-83-5)

- Core Structure : Pyrimidine ring (vs. pyridine in the target compound).

- Substituent : Chlorine at the 2-position (vs. fluorine in the target).

- Molecular Weight : 241.67 g/mol (vs. ~237.24 g/mol estimated for the target).

- Chlorine’s larger atomic radius and polarizability may alter steric and electronic interactions compared to fluorine .

- Similarity Score : 0.74 (structural similarity to the target) .

1-(4-Bromobenzoyl)piperidine-4-carboxylic acid (CAS: Y040-6419)

- Core Structure : Benzoyl group (vs. pyridine in the target).

- Substituent : Bromine at the 4-position (vs. fluorine in the target).

- Molecular Weight : 312.16 g/mol (vs. ~237.24 g/mol).

- Bromine’s hydrophobicity (logP = 1.43) contrasts with fluorine’s electronegativity, affecting target binding and pharmacokinetics .

Functional Group Modifications

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid

1-(6-Ethoxy-pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS: 1353987-30-0)

- Substituent : Ethoxy group at the 6-position of pyrimidine.

- Key Differences :

Heterocycle Replacements

1-(6-Ethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid (CAS: 842971-64-6)

- Core Structure: Thienopyrimidine (vs. pyridine).

- Higher molecular weight (279.37 g/mol) and logP due to the ethyl and sulfur-containing ring .

1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid (CAS: 1119450-52-0)

- Core Structure : Pyridazine (vs. pyridine).

- Substituent : 3-Fluorophenyl group.

- Key Differences :

- Pyridazine’s dual adjacent nitrogen atoms increase polarity and hydrogen-bonding capacity.

- The fluorophenyl group introduces additional aromatic hydrophobic interactions .

Preparation Methods

Amidation and Condensation Approach

A method analogous to the synthesis of related piperidine derivatives involves amidation of piperidine-4-carboxylic acid derivatives with fluoropyridine-containing intermediates. For example, condensation of protected piperidine-4-carboxylic acid (such as 1-tert-butoxycarbonyl (Boc) piperidine-4-carboxylic acid) with fluoropyridinyl compounds using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) and triethylamine in solvents such as N,N-dimethylformamide (DMF) has been reported. This reaction proceeds under mild conditions (room temperature, several days) to afford the amide bond formation between the piperidine nitrogen and the fluoropyridine moiety.

Following the coupling, deprotection of the Boc group using acidic conditions (e.g., 4 M HCl in ethyl acetate) yields the free amine form of the compound, which can be further purified by extraction and chromatography.

Transfer Hydrogenation for Piperidine Substituent Modification

In related processes, piperidine-4-carboxylic acid can be converted to substituted piperidines such as 1-methylpiperidine-4-carboxylic acid using transfer hydrogenation conditions. This involves reacting piperidine-4-carboxylic acid with formaldehyde under ambient pressure in the presence of a palladium or platinum catalyst, water, acid (e.g., formic acid), and heat (90–95 °C). This step introduces methyl substitution on the nitrogen, which can be a precursor for further functionalization.

Coupling with Pyridine Derivatives via Grignard or Suzuki Reactions

While not explicitly reported for this exact compound, analogous syntheses of pyridine-containing piperidine derivatives often employ carbon–carbon bond-forming reactions such as Suzuki coupling or Grignard reactions to attach pyridine rings to piperidine intermediates. These methods allow for the introduction of fluoropyridine moieties in a late-stage functionalization step, improving the synthetic flexibility and tolerance to sensitive functional groups.

Summary of Key Reaction Conditions and Reagents

Research Findings and Analysis

- The amidation strategy using carbodiimide coupling agents is effective for linking the piperidine ring to the fluoropyridine moiety with good yields and mild reaction conditions.

- Protection of the piperidine nitrogen as a Boc derivative is crucial to prevent side reactions during coupling and to allow selective deprotection later.

- Transfer hydrogenation offers a practical method for modifying the piperidine nitrogen substituent, which can be useful for generating analogues with different pharmacological profiles.

- Late-stage installation of fluoropyridine moieties via Suzuki or Grignard reactions enhances the synthetic versatility but requires careful control of reaction conditions to preserve functional groups.

- Purification typically involves aqueous work-up with acid/base washes and chromatographic techniques to isolate the desired compound in high purity.

Comparative Notes on Related Compounds

- Similar piperidine derivatives with fluorobenzyl or fluoropyridinyl substitutions have been synthesized using related amidation and coupling strategies, confirming the robustness of these methods for this class of compounds.

- Variations in the carboxylic acid versus carboxamide functional groups influence the synthetic route and biological activity, necessitating tailored synthetic approaches for each derivative.

Q & A

Q. Q1. What are reliable synthetic routes for 1-(2-fluoropyridin-4-yl)piperidine-4-carboxylic acid, and how can intermediates be purified effectively?

Methodological Answer: A common approach involves multi-step synthesis, starting with coupling reactions between fluoropyridine derivatives and piperidine precursors. For example, hydrolysis of ester intermediates (e.g., methyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate) using aqueous NaOH under reflux (24 h, room temperature) yields carboxylic acid derivatives with >85% purity. Post-reaction, acidification (pH 3–4) precipitates the product, which is filtered and washed with water . For purification, recrystallization in ethanol or acetonitrile is recommended. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity using HPLC (C18 column, 95% acetonitrile/water mobile phase) .

Basic Research: Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6 or CDCl3) identifies fluoropyridine and piperidine protons. Key signals include δ ~8.0–8.5 ppm (fluoropyridine aromatic protons) and δ ~2.5–3.5 ppm (piperidine CH2 groups) .

- Mass Spectrometry (MS): High-resolution MS (ESI+) confirms molecular weight (e.g., expected [M+H]+ for C11H12FN2O2: 235.09).

- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Adjust mobile phase composition (e.g., 0.1% TFA in water/acetonitrile) to resolve impurities .

Advanced Research: Reaction Optimization

Q. Q3. How can researchers optimize coupling reactions to improve yields in fluoropyridine-piperidine systems?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)2) with ligands like XPhos in inert atmospheres (N2/Ar) to enhance cross-coupling efficiency. Reaction temperatures between 40–100°C improve selectivity .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates, while additives like Cs2CO3 neutralize acidic byproducts .

- Kinetic Monitoring: Use in-situ FTIR or LC-MS to detect side products (e.g., dehalogenated pyridines) and adjust stoichiometry (1.2–1.5 eq of fluoropyridine) to suppress them .

Advanced Research: Stability and Storage

Q. Q4. What experimental conditions ensure the long-term stability of this compound?

Methodological Answer:

- Storage: Store in airtight containers under inert gas (N2) at –20°C to prevent hydrolysis of the fluoropyridine moiety. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling: Avoid prolonged exposure to light (use amber vials) and high temperatures (>40°C). For aqueous solutions, adjust pH to 6–7 (neutral) to minimize carboxylic acid decarboxylation .

Advanced Research: Data Contradictions

Q. Q5. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties (e.g., logP, solubility)?

Methodological Answer:

- logP Validation: Compare experimental logP (via shake-flask method) with computational predictions (e.g., ChemAxon). If discrepancies exceed ±0.5 units, recheck solvent purity or consider tautomeric forms (e.g., zwitterionic states in polar solvents) .

- Solubility Optimization: For low aqueous solubility (<1 mg/mL), prepare dimethyl sulfoxide (DMSO) stock solutions (10 mM) and dilute in buffered media (PBS, pH 7.4). Sonication (30 min, 40 kHz) enhances dissolution .

Advanced Research: Functionalization Strategies

Q. Q6. What strategies enable selective functionalization of the piperidine ring without disrupting the fluoropyridine group?

Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect the piperidine nitrogen. After functionalization (e.g., alkylation), remove Boc with HCl/dioxane (20–50°C, 25 h) .

- Regioselective Reactions: Employ mild bases (K2CO3) in acetonitrile to target the piperidine’s C4 position. Avoid strong bases (e.g., NaOH) to prevent defluorination .

Basic Research: Toxicity and Safety

Q. Q7. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management: Neutralize acid spills with sodium bicarbonate, then adsorb with vermiculite. Dispose as hazardous waste (EPA/DOT guidelines) .

- First Aid: For skin contact, rinse with water (15 min) and apply emollient cream. For inhalation, move to fresh air and seek medical attention if irritation persists .

Advanced Research: Biological Activity Profiling

Q. Q8. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with piperidine-binding pockets (e.g., carbonic anhydrases, kinases). Use molecular docking (AutoDock Vina) to predict binding modes .

- Assay Conditions: Conduct kinetic assays at pH 7.4 (37°C) with 1–100 µM compound concentrations. Monitor inhibition via fluorescence (e.g., FITC-labeled substrates) or absorbance (NADH depletion at 340 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.